CH-38083

Beschreibung

Eigenschaften

IUPAC Name |

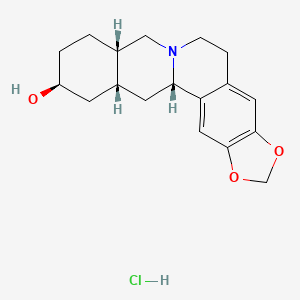

(1S,15S,18S,20R)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9-trien-18-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c20-14-2-1-12-9-19-4-3-11-7-17-18(22-10-21-17)8-15(11)16(19)6-13(12)5-14;/h7-8,12-14,16,20H,1-6,9-10H2;1H/t12-,13+,14+,16+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHVJMFWPHDENI-AFHKOZSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCC4=CC5=C(C=C4C3CC2CC1O)OCO5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN3CCC4=CC5=C(C=C4[C@@H]3C[C@@H]2C[C@H]1O)OCO5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909211 |

Source

|

| Record name | 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104786-63-2 |

Source

|

| Record name | 7,8-(methylenedioxy)-14-hydroxyberbane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104786632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,8a,9,10,11,12,12a,13,13a-Decahydro-2H,6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-11-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of CH-38083: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CH-38083, a potent and selective alpha-2 adrenoceptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.

Executive Summary

This compound is a berbane derivative, chemically identified as 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl.[1] Extensive in vitro studies have demonstrated its high affinity and selectivity for alpha-2 adrenoceptors, where it acts as a competitive antagonist. Its mechanism of action is primarily characterized by the blockade of presynaptic alpha-2 adrenoceptors, leading to an enhanced release of norepinephrine (B1679862). This guide will detail the quantitative pharmacology, experimental methodologies, and the underlying signaling pathways associated with this compound.

Quantitative Pharmacological Data

The antagonist properties of this compound have been quantified in various preclinical models. The following tables summarize the key affinity and selectivity data.

Table 1: Antagonist Affinity (pA2) of this compound at Alpha-Adrenoceptors

| Tissue Preparation | Agonist Used | Receptor Subtype | pA2 Value (Mean ± SEM) |

| Rat Vas Deferens (presynaptic) | Xylazine (B1663881) | Alpha-2 | 8.17 ± 0.06 |

| Guinea Pig Ileum (presynaptic) | Xylazine | Alpha-2 | 8.07 ± 0.20 |

| Rat Vas Deferens (postsynaptic) | L-phenylephrine | Alpha-1 | 4.95 ± 0.11 |

| Rabbit Pulmonary Artery (postsynaptic) | L-norepinephrine | Alpha-1 | 5.38 ± 0.33 |

Table 2: Adrenoceptor Selectivity Ratios

| Compound | Alpha-1/Alpha-2 Selectivity Ratio (Rat Vas Deferens) | Ki Alpha-1/Ki Alpha-2 Selectivity Ratio (Rat Brain Membranes) |

| This compound | 1659 | 1368 |

| Yohimbine | 4.7 | 32.5 |

| Idazoxan | 117.5 | 289.5 |

Signaling Pathways

This compound exerts its effect by competitively inhibiting the alpha-2 adrenergic signaling pathway. This pathway is initiated by the binding of endogenous agonists, such as norepinephrine and epinephrine (B1671497), to the alpha-2 adrenoceptor, a G protein-coupled receptor (GPCR) associated with an inhibitory G-protein (Gi).[2][3]

The canonical alpha-2 adrenergic signaling cascade proceeds as follows:

-

Agonist Binding: Norepinephrine or epinephrine binds to the alpha-2 adrenoceptor.

-

G-Protein Activation: The receptor-agonist complex activates the associated Gi protein, causing the dissociation of its αi and βγ subunits.

-

Adenylyl Cyclase Inhibition: The activated αi subunit inhibits the enzyme adenylyl cyclase.[2]

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent downstream signaling events. In presynaptic neurons, this cascade ultimately inhibits further release of norepinephrine, forming a negative feedback loop.

This compound, as a competitive antagonist, binds to the alpha-2 adrenoceptor but does not activate the Gi protein. By occupying the receptor, it prevents endogenous agonists from binding and initiating the inhibitory signaling cascade. This blockade of the negative feedback loop results in an increased release of norepinephrine from the presynaptic terminal.

Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro experiments. The following are detailed, representative protocols for these methodologies.

Isolated Tissue Bioassay (Rat Vas Deferens)

This protocol is a standard method for assessing the presynaptic alpha-2 adrenoceptor antagonist activity of a compound.

Objective: To determine the pA2 value of this compound against an alpha-2 adrenoceptor agonist in the rat vas deferens.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Xylazine (alpha-2 adrenoceptor agonist)

-

This compound

-

Organ bath with isometric transducers

-

Field stimulator

Procedure:

-

The rat is euthanized, and the vasa deferentia are dissected and cleaned of connective tissue.

-

Each vas deferens is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g.

-

Field stimulation is applied (e.g., 0.1 Hz, 1 ms (B15284909) pulse width, supramaximal voltage) to elicit twitch responses.

-

A cumulative concentration-response curve for the inhibitory effect of xylazine on the twitch response is established.

-

The tissues are washed, and after a recovery period, a fixed concentration of this compound is added to the organ bath and allowed to incubate for 30 minutes.

-

A second cumulative concentration-response curve for xylazine is then generated in the presence of this compound.

-

The dose ratio is calculated, and the pA2 value is determined using a Schild plot.

Radioligand Binding Assay (Rat Brain Membranes)

This protocol is a standard method for determining the binding affinity (Ki) of a compound for specific receptors.

Objective: To determine the Ki of this compound for alpha-1 and alpha-2 adrenoceptors in rat brain membranes.

Materials:

-

Male Wistar rat brains

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]prazosin (for alpha-1 receptors)

-

[3H]idazoxan (for alpha-2 receptors)

-

Phentolamine (B1677648) (for non-specific binding determination)

-

This compound

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Rat cerebral cortices are homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

-

The final pellet is resuspended in buffer to a protein concentration of approximately 0.5 mg/mL.

-

For the binding assay, membrane homogenate is incubated with a fixed concentration of [3H]prazosin or [3H]idazoxan and varying concentrations of this compound in a total volume of 250 µL.

-

Non-specific binding is determined in the presence of a high concentration of phentolamine (e.g., 10 µM).

-

The incubation is carried out at 25°C for 30 minutes and terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

The IC50 value for this compound is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression from initial screening to detailed pharmacological profiling.

Conclusion

This compound is a highly potent and selective alpha-2 adrenoceptor antagonist. Its mechanism of action, characterized by the competitive blockade of presynaptic alpha-2 adrenoceptors, leads to an enhanced release of norepinephrine. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers in the field of pharmacology and drug development.

References

The Pharmacology of CH-38083: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-38083 is a potent and highly selective alpha-2 (α₂) adrenoceptor antagonist. This guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic effects, and available pharmacokinetic data. Detailed methodologies for key experiments are described, and quantitative data are presented in structured tables for clarity. Signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a core technical resource for researchers and professionals in the field of drug development.

Introduction

This compound, with the chemical name 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a berbane derivative that has demonstrated significant promise as a selective antagonist of α₂-adrenoceptors.[1] Its high selectivity for α₂- over α₁-adrenoceptors distinguishes it from other antagonists like yohimbine (B192690) and idazoxan, making it a valuable tool for investigating the physiological and pathological roles of α₂-adrenoceptors. This guide synthesizes the available pharmacological data on this compound to provide a detailed technical overview for the scientific community.

Mechanism of Action

This compound acts as a competitive antagonist at α₂-adrenoceptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By competitively binding to these receptors, this compound blocks the effects of endogenous agonists, thereby preventing the downstream signaling cascade.

The primary mechanism of action of this compound, particularly at presynaptic terminals, is the blockade of the negative feedback loop that regulates norepinephrine release. Presynaptic α₂-autoreceptors, when activated by norepinephrine in the synaptic cleft, inhibit further release of the neurotransmitter. By antagonizing these receptors, this compound enhances the release of norepinephrine from sympathetic nerve terminals.[1]

Signaling Pathway

Caption: Mechanism of this compound at the presynaptic α₂-adrenoceptor.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in both in vitro and in vivo models.

In Vitro Studies

In isolated tissue preparations, this compound has been shown to be a competitive antagonist at presynaptic α₂-adrenoceptors.[1] Its antagonist activity is significantly higher at presynaptic sites compared to postsynaptic α₂-adrenoceptors.[1] Furthermore, this compound displays remarkable selectivity for α₂-adrenoceptors over α₁-adrenoceptors, as well as a lack of affinity for histamine (B1213489) and muscarinic receptors.[1] In fact, it has been observed to potentiate the effects of serotonin (B10506) in certain preparations.[1]

A key pharmacodynamic effect of this compound is the enhancement of norepinephrine release from nerve terminals upon electrical stimulation.[1] This is a direct consequence of its blockade of presynaptic α₂-autoreceptors.

| Parameter | Species | Tissue/Preparation | Radioligand | Value | Reference |

| pA₂ (presynaptic α₂) | Rat | Vas Deferens | Xylazine (B1663881) | 8.17 ± 0.06 | [1] |

| pA₂ (presynaptic α₂) | Guinea Pig | Ileum (longitudinal muscle) | Xylazine | 8.07 ± 0.20 | [1] |

| pA₂ (postsynaptic α₂) | Rat | Vas Deferens | L-phenylephrine | 4.95 ± 0.11 | [1] |

| pA₂ (postsynaptic α₂) | Rabbit | Pulmonary Artery | L-norepinephrine | 5.38 ± 0.33 | [1] |

| Kᵢ (α₁-adrenoceptor) | Rat | Brain Membranes | [³H]prazosin | - | [1] |

| Kᵢ (α₂-adrenoceptor) | Rat | Brain Membranes | [³H]idazoxan | - | [1] |

| Compound | α₁/α₂ Selectivity Ratio (pA₂) | α₁/α₂ Selectivity Ratio (Kᵢ) | Reference |

| This compound | 1659 | 1368 | [1] |

| Yohimbine | 4.7 | 32.5 | [1] |

| Idazoxan | 117.5 | 289.5 | [1] |

In Vivo Studies

Currently, there is limited publicly available information on the in vivo pharmacodynamics of this compound. Further research is required to fully elucidate its systemic effects.

Pharmacokinetics

Experimental Protocols

The following are detailed methodologies for the key types of experiments that have been cited in the characterization of this compound.

Isolated Tissue Experiments (pA₂ Determination)

Objective: To determine the antagonist potency (pA₂) of this compound at presynaptic and postsynaptic α₂-adrenoceptors.

General Protocol:

-

Tissue Preparation: Male Wistar rats, guinea pigs, or rabbits are euthanized, and the relevant tissues (e.g., vas deferens, ileum, pulmonary artery) are dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Experimental Setup: The tissues are mounted between two platinum electrodes for electrical field stimulation (for presynaptic studies) or connected to an isometric force transducer to measure muscle contraction (for postsynaptic studies).

-

Concentration-Response Curves: Cumulative concentration-response curves are generated for an α₂-adrenoceptor agonist (e.g., xylazine for presynaptic, L-phenylephrine or L-norepinephrine for postsynaptic).

-

Antagonist Incubation: The tissues are incubated with varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).

-

Shift in Concentration-Response: The agonist concentration-response curves are repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the agonist concentration-response curve caused by this compound is used to calculate the pA₂ value using the Schild equation. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assays (Kᵢ Determination)

Objective: To determine the binding affinity (Kᵢ) of this compound for α₁- and α₂-adrenoceptors.

General Protocol:

-

Membrane Preparation: Rat brains are homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [³H]prazosin for α₁-adrenoceptors, [³H]idazoxan for α₂-adrenoceptors) and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental Workflow Diagram

Caption: General workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a highly selective and potent α₂-adrenoceptor antagonist with a clear mechanism of action demonstrated in vitro. Its high selectivity represents a significant advantage over less selective antagonists, making it an invaluable research tool and a potential therapeutic candidate. However, a comprehensive understanding of its in vivo pharmacodynamics and a full pharmacokinetic profile are essential for its further development. The experimental protocols and data presented in this guide provide a solid foundation for future research into the therapeutic applications of this compound.

References

CH-38083: A Comprehensive Technical Guide to a Highly Selective Alpha-2 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-38083, chemically identified as 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a potent and highly selective competitive antagonist of alpha-2 adrenoceptors. Its remarkable selectivity for the alpha-2 subtype over alpha-1 adrenoceptors, as well as its lack of affinity for other common receptors, establishes it as a valuable pharmacological tool for investigating the physiological and pathological roles of the alpha-2 adrenoceptor system. This document provides an in-depth technical overview of this compound, including its binding affinity and selectivity profile, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and experimental evaluation.

Introduction

Alpha-2 adrenoceptors, a class of G protein-coupled receptors, are crucial regulators of neurotransmitter release and sympathetic nervous system activity.[1][2] Located on presynaptic nerve terminals, their activation typically inhibits the release of norepinephrine (B1679862), creating a negative feedback loop.[1][2] Postsynaptic alpha-2 adrenoceptors are also present in various tissues. The development of selective antagonists for these receptors is critical for dissecting their multifaceted functions and for the potential therapeutic intervention in conditions such as depression, hypertension, and pain. This compound has emerged as a lead compound in this area due to its superior selectivity profile compared to other alpha-2 antagonists like yohimbine (B192690) and idazoxan (B1206943).[3]

Quantitative Pharmacology

The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and selectivity.

Table 1: Antagonist Affinity (pA2 Values) of this compound in Isolated Tissues

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Tissue Preparation | Agonist | Receptor Target | This compound pA2 (± SEM) |

| Rat Vas Deferens (presynaptic) | Xylazine (B1663881) | Alpha-2 Adrenoceptor | 8.17 ± 0.06[3] |

| Guinea Pig Ileum (presynaptic) | Xylazine | Alpha-2 Adrenoceptor | 8.07 ± 0.20[3] |

| Rat Vas Deferens (postsynaptic) | L-Phenylephrine | Alpha-1 Adrenoceptor | 4.95 ± 0.11[3] |

| Rabbit Pulmonary Artery (postsynaptic) | L-Norepinephrine | Alpha-2 Adrenoceptor | 5.38 ± 0.33[3] |

Table 2: Comparative Selectivity of Alpha-2 Adrenoceptor Antagonists

Selectivity is a critical parameter for a pharmacological tool. The following table compares the alpha-1/alpha-2 adrenoceptor selectivity of this compound with that of yohimbine and idazoxan.

| Compound | Selectivity Ratio (pA2 α1/α2) in Rat Vas Deferens | Selectivity Ratio (Ki α1/Ki α2) in Rat Brain Membranes |

| This compound | 1659 [3] | 1368 [3] |

| Yohimbine | 4.7[3] | 32.5[3] |

| Idazoxan | 117.5[3] | 289.5[3] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at alpha-2 adrenoceptors. These receptors are coupled to inhibitory G-proteins (Gi). Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By competitively blocking the binding of endogenous agonists like norepinephrine, this compound prevents this signaling cascade, thereby disinhibiting the neuron and increasing the release of norepinephrine from presynaptic terminals.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To determine the Ki of this compound for alpha-1 and alpha-2 adrenoceptors.

-

Materials:

-

Rat brain membrane preparations (source of receptors).

-

[3H]prazosin (radioligand for alpha-1 adrenoceptors).

-

[3H]idazoxan (radioligand for alpha-2 adrenoceptors).

-

This compound, yohimbine, idazoxan (unlabeled competing ligands).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Rat brain membranes are homogenized and suspended in the incubation buffer.

-

Aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand ([3H]prazosin or [3H]idazoxan) and varying concentrations of the unlabeled competing ligand (this compound, yohimbine, or idazoxan).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 value (concentration of the competing ligand that inhibits 50% of the specific radioligand binding) is determined from the competition curves.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Isolated Tissue (Vas Deferens) Assay

This functional assay measures the antagonist effect of a compound on smooth muscle contraction.

-

Objective: To determine the pA2 value of this compound at presynaptic alpha-2 and postsynaptic alpha-1 adrenoceptors.

-

Materials:

-

Male Wistar rats.

-

Krebs solution.

-

Organ bath with stimulatory electrodes.

-

Isotonic transducer and polygraph.

-

Xylazine (alpha-2 agonist).

-

L-Phenylephrine (alpha-1 agonist).

-

This compound.

-

-

Procedure:

-

The rat vas deferens is dissected and mounted in an organ bath containing oxygenated Krebs solution at 37°C.

-

The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are recorded using an isotonic transducer.

-

To assess presynaptic alpha-2 antagonist activity, cumulative concentration-response curves to the alpha-2 agonist xylazine are obtained in the absence and presence of increasing concentrations of this compound. Xylazine inhibits the twitch response.

-

To assess postsynaptic alpha-1 antagonist activity, cumulative concentration-response curves to the alpha-1 agonist L-phenylephrine are obtained in the absence and presence of increasing concentrations of this compound. L-phenylephrine causes contraction of the vas deferens.

-

The dose-ratio for the agonist in the presence of the antagonist is calculated.

-

A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.

-

Norepinephrine Release Assay

This assay directly measures the effect of an antagonist on neurotransmitter release.

-

Objective: To determine if this compound enhances the release of norepinephrine from nerve terminals.

-

Materials:

-

Mouse vas deferens.

-

[3H]norepinephrine.

-

Physiological salt solution.

-

Scintillation fluid and counter.

-

Electrical stimulator.

-

-

Procedure:

-

The mouse vas deferens is incubated with [3H]norepinephrine to load the nerve terminals with the radiolabeled neurotransmitter.

-

The tissue is then placed in a superfusion chamber and washed with physiological salt solution to remove excess unbound radioactivity.

-

The tissue is subjected to electrical stimulation to evoke the release of [3H]norepinephrine.

-

Superfusate fractions are collected before, during, and after stimulation.

-

The experiment is repeated in the presence of this compound.

-

The radioactivity in each fraction is measured by liquid scintillation counting.

-

The amount of [3H]norepinephrine released is calculated and compared between the control and this compound treated groups. An increase in release in the presence of this compound indicates alpha-2 adrenoceptor antagonism.

-

Selectivity Profile of this compound

The high selectivity of this compound for alpha-2 over alpha-1 adrenoceptors is a key feature that distinguishes it from other antagonists. This selectivity is crucial for its use as a specific pharmacological probe. The compound also shows negligible affinity for other receptors, such as histamine (B1213489) and muscarinic receptors, further enhancing its specificity.

Conclusion

This compound is a powerful and selective tool for the study of alpha-2 adrenoceptor function. Its high affinity for alpha-2 adrenoceptors, coupled with its markedly lower affinity for alpha-1 adrenoceptors and other receptor types, allows for precise pharmacological manipulation of the alpha-2 adrenergic system. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their investigations into the complex roles of alpha-2 adrenoceptors in health and disease.

References

In-Vitro Characterization of CH-38083: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of CH-38083, a potent and selective α2-adrenoceptor antagonist. The data presented herein is compiled from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development. This document details the binding affinity and functional antagonist activity of this compound, alongside the experimental protocols used for its characterization.

Core Data Presentation

The in-vitro activity of this compound has been quantified through various assays, demonstrating its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors. The following tables summarize the key quantitative data.

Table 1: Functional Antagonist Activity of this compound at α2-Adrenoceptors

| Tissue Preparation | Agonist | pA2 Value (Mean ± S.E.M.) |

| Rat Vas Deferens (presynaptic) | Xylazine | 8.17 ± 0.06 |

| Guinea Pig Ileum (presynaptic) | Xylazine | 8.07 ± 0.20 |

| Rat Vas Deferens (postsynaptic) | L-Phenylephrine | 4.95 ± 0.11 |

| Rabbit Pulmonary Artery (postsynaptic) | L-Norepinephrine | 5.38 ± 0.33 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Receptor Binding Affinity and Selectivity of this compound

| Radioligand | Receptor Subtype | Tissue Preparation | Ki (nM) | α1/α2 Selectivity Ratio |

| [3H]prazosin | α1-adrenoceptor | Rat brain membrane | 1368 | 1368 |

| [3H]idazoxan | α2-adrenoceptor | Rat brain membrane | 1.0 |

The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor.

Table 3: Comparative α1/α2 Adrenoceptor Selectivity Ratios

| Compound | Functional Assay (Rat Vas Deferens) | Radioligand Binding Assay (Rat Brain) |

| This compound | 1659 | 1368 |

| Yohimbine | 4.7 | 32.5 |

| Idazoxan | 117.5 | 289.5 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Isolated Tissue Bath Studies for Functional Antagonist Activity

Objective: To determine the functional antagonist potency (pA2 value) of this compound at presynaptic and postsynaptic α2-adrenoceptors in isolated tissues.

Materials:

-

Male Wistar rats, guinea pigs, and rabbits.

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7).

-

Agonists: Xylazine, L-Phenylephrine, L-Norepinephrine.

-

Antagonist: this compound.

-

Organ baths with isometric transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Rat vas deferens, guinea pig ileum, and rabbit pulmonary artery are dissected and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Tissues are allowed to equilibrate under a resting tension for a specified period.

-

-

Agonist Concentration-Response Curves:

-

Cumulative concentration-response curves to the agonist (e.g., xylazine) are obtained by adding the agonist in increasing concentrations to the organ bath.

-

The contractile or inhibitory responses are recorded.

-

-

Antagonist Incubation:

-

The tissues are washed, and a specific concentration of this compound is added to the organ bath and allowed to incubate for a predetermined time to reach equilibrium.

-

-

Repeat Agonist Concentration-Response Curves:

-

In the presence of this compound, a second cumulative concentration-response curve to the same agonist is generated.

-

-

Data Analysis and pA2 Determination:

-

The dose ratio is calculated as the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

-

The pA2 value is the intercept of the regression line with the x-axis.

-

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenoceptors in rat brain membranes.

Materials:

-

Rat brain tissue.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligands: [3H]prazosin (for α1), [3H]idazoxan (for α2).

-

Unlabeled ligands for non-specific binding determination (e.g., phentolamine).

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Rat brains are homogenized in ice-cold buffer and centrifuged.

-

The resulting pellet is washed and resuspended to obtain a crude membrane preparation.

-

Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In assay tubes, the membrane preparation is incubated with a fixed concentration of the radioligand ([3H]prazosin or [3H]idazoxan) and varying concentrations of the competing ligand (this compound).

-

Tubes for determining non-specific binding contain the radioligand and a high concentration of an unlabeled ligand.

-

The incubation is carried out at a specific temperature for a set duration to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

-

Radioactivity Measurement:

-

The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

-

Data Analysis and Ki Calculation:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in-vitro characterization of this compound.

Caption: Canonical α2-Adrenergic Receptor Signaling Pathway.

Caption: Mechanism of Action of this compound as an α2-Adrenoceptor Antagonist.

Caption: General Experimental Workflow for In-Vitro Pharmacological Characterization.

CH-38083: An In-Depth Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-38083, chemically known as 7,8-(methylenedioxy)-14α-hydroxyalloberbane HCl, is a potent and highly selective α2-adrenoceptor antagonist.[1] Its distinct pharmacological profile makes it a valuable tool in neuroscience and cardiovascular research for probing the physiological and pathological roles of the α2-adrenergic system. This technical guide provides a comprehensive overview of the binding affinity of this compound for adrenergic receptors, detailing the experimental methodologies used for its characterization and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound has been primarily characterized through functional assays in isolated tissues and radioligand binding studies in brain membrane preparations. The available data consistently demonstrate its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors.

Functional Antagonism in Isolated Tissues

Functional experiments, which measure the ability of an antagonist to inhibit the response of an agonist, provide a physiological measure of affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Tissue Preparation | Agonist | Parameter | Value |

| Rat Vas Deferens (presynaptic) | Xylazine | pA2 | 8.17 ± 0.06 |

| Guinea Pig Ileum (presynaptic) | Xylazine | pA2 | 8.07 ± 0.20 |

| Rat Vas Deferens (postsynaptic) | L-Phenylephrine | pA2 | 4.95 ± 0.11 |

| Rabbit Pulmonary Artery (postsynaptic) | L-Norepinephrine | pA2 | 5.38 ± 0.33 |

Table 1: Functional Antagonist Activity of this compound at α-Adrenoceptors.[1]

Radioligand Binding Affinity in Rat Brain Membranes

| Compound | α1/α2 Selectivity Ratio (Ki α1/Ki α2) |

| This compound | 1368 |

| Idazoxan | 289.5 |

| Yohimbine | 32.5 |

Table 2: α1/α2 Adrenoceptor Selectivity Ratios from Radioligand Binding Studies in Rat Brain Membranes.[1]

Experimental Protocols

The following sections detail the methodologies typically employed in determining the binding affinity of compounds like this compound.

Radioligand Competition Binding Assay

This is a common method to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation (from Rat Brain):

-

Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

-

For α2-adrenoceptors:

-

Incubate rat brain membranes with a fixed concentration of the α2-selective radioligand, [3H]idazoxan.[1][2][3]

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-radiolabeled α2-antagonist (e.g., yohimbine).

-

-

For α1-adrenoceptors:

-

Incubate rat brain membranes with a fixed concentration of the α1-selective radioligand, [3H]prazosin.[1][2][3]

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-radiolabeled α1-antagonist (e.g., phentolamine).

-

-

Incubation: The reaction mixture is typically incubated at 25°C for a specific duration (e.g., 30-60 minutes) to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. This compound primarily acts on the α2-adrenergic receptors.

α2-Adrenergic Receptor Signaling

The α2-adrenergic receptors are coupled to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels has various downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release from presynaptic terminals.

α1-Adrenergic Receptor Signaling

In contrast, α1-adrenergic receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.

Conclusion

This compound is a well-characterized α2-adrenoceptor antagonist with high potency and selectivity. The data presented in this guide, derived from functional and radioligand binding studies, underscore its utility as a specific pharmacological tool. Understanding the experimental methodologies and the underlying signaling pathways is crucial for the effective application of this compound in research and drug development. Further studies to delineate its binding affinity for the specific α2-adrenoceptor subtypes (α2A, α2B, and α2C) would provide a more nuanced understanding of its pharmacological profile.

References

- 1. This compound, a selective, potent antagonist of alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-1 and alpha-2 adrenoceptor binding in cerebral cortex: competition studies with [3H]prazosin and [3H]idazoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrenergic receptor and catecholamine distribution in rat cerebral cortex: binding studies with [3H]prazosin, [3H]idazoxan and [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

CH-38083: A Potent and Selective Alpha-2 Adrenoceptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of CH-38083, a potent and highly selective alpha-2 adrenoceptor antagonist. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

This compound, with the chemical name 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a derivative of the berbane alkaloid series.[1][2] Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl |

| CAS Number | 104786-63-2 |

| Molecular Formula | C18H24ClNO3 |

| Molecular Weight | 337.84 g/mol |

Caption: Key chemical properties of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at alpha-2 adrenoceptors. These receptors are primarily located on presynaptic nerve terminals and act as autoreceptors that regulate the release of norepinephrine (B1679862) (noradrenaline). By blocking these receptors, this compound inhibits the negative feedback mechanism that normally limits norepinephrine release. This results in an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

Caption: Signaling pathway of this compound at the noradrenergic synapse.

Pharmacological Properties

This compound exhibits high potency and remarkable selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. This selectivity is significantly greater than that of other well-known alpha-2 antagonists such as yohimbine (B192690) and idazoxan.

Antagonist Potency

The antagonist potency of this compound has been determined in various isolated tissue preparations. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of this potency.

| Tissue Preparation | Agonist | pA2 Value (Mean ± SEM) |

| Rat Vas Deferens (presynaptic) | Xylazine | 8.17 ± 0.06 |

| Guinea Pig Ileum (presynaptic) | Xylazine | 8.07 ± 0.20 |

| Rat Vas Deferens (postsynaptic) | l-Phenylephrine | 4.95 ± 0.11 |

| Rabbit Pulmonary Artery (postsynaptic) | l-Norepinephrine | 5.38 ± 0.33 |

Caption: Antagonist potency (pA2) of this compound in various tissues.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for alpha-1 and alpha-2 adrenoceptors in rat brain membrane preparations. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor.

| Radioligand | Receptor Subtype | Ki (nM) |

| [3H]prazosin | α1 | Not explicitly stated, but used for selectivity calculation |

| [3H]idazoxan | α2 | Not explicitly stated, but used for selectivity calculation |

Adrenoceptor Selectivity

The selectivity of this compound for alpha-2 over alpha-1 adrenoceptors is a defining characteristic. This has been quantified using both functional assays (pA2 ratios) and binding assays (Ki ratios).

| Method | Compound | α1/α2 Selectivity Ratio |

| Functional (rat vas deferens) | Yohimbine | 4.7 |

| Idazoxan | 117.5 | |

| This compound | 1659 | |

| Binding (rat brain) | Yohimbine | 32.5 |

| Idazoxan | 289.5 | |

| This compound | 1368 |

Caption: Comparative alpha-1/alpha-2 adrenoceptor selectivity of this compound and other antagonists.

Experimental Protocols

The characterization of this compound relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound for alpha-2 adrenoceptors.

References

The Discovery and Development of CH-38083: A Potent and Selective α2-Adrenoceptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CH-38083, chemically identified as 7,8-(methylenedioxi)-14α-hydroxyalloberbane HCl, is a novel berbane derivative that has demonstrated significant potential as a highly selective and potent antagonist of α2-adrenoceptors. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It details the experimental methodologies employed in its evaluation, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of α2-adrenoceptor antagonists.

Introduction: The Role of α2-Adrenoceptors and the Rationale for Antagonist Development

The α2-adrenoceptors are a class of G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in regulating neurotransmitter release, most notably norepinephrine (B1679862), through a negative feedback mechanism. Activation of presynaptic α2-adrenoceptors inhibits the release of norepinephrine, thereby modulating sympathetic outflow. This has led to the development of α2-adrenoceptor agonists for the treatment of conditions such as hypertension and attention-deficit/hyperactivity disorder (ADHD).

Conversely, the blockade of α2-adrenoceptors by antagonists enhances the release of norepinephrine. This mechanism of action has been explored for its potential therapeutic benefits in a variety of disorders, including depression, where an increase in synaptic norepinephrine is a key therapeutic strategy. The development of selective α2-adrenoceptor antagonists has been a focus of medicinal chemistry efforts to create novel therapeutic agents with improved efficacy and side-effect profiles compared to existing treatments.

Discovery and Development of this compound

The development of this compound emerged from a medicinal chemistry program focused on the synthesis and pharmacological evaluation of berbane and alloberbane derivatives as novel α2-adrenoceptor antagonists. The core strategy involved the systematic structural modification of the berbane scaffold to optimize potency and selectivity for the α2-adrenoceptor over the α1-adrenoceptor and other receptor types.

Lead Compound and Structure-Activity Relationship (SAR) Studies

The initial lead compounds in this series were based on the berberine (B55584) alkaloid structure. A systematic investigation into the structure-activity relationships (SAR) of these derivatives revealed several key structural features crucial for high-affinity binding to the α2-adrenoceptor. These studies highlighted the importance of the aromatic ring and its substituents at the C-2 and C-3 positions, the nitrogen atom within the heterocyclic system, and the presence and stereochemistry of a hydroxyl group at the C-11 (or C-14 in the alloberbane series) position.

Through these SAR studies, this compound was identified as a compound with a particularly favorable profile, exhibiting high affinity and remarkable selectivity for the α2-adrenoceptor.

Pharmacological Characterization of this compound

This compound has been extensively characterized through a series of in vitro and in vivo pharmacological studies to determine its potency, selectivity, and mechanism of action. These studies have consistently demonstrated its properties as a competitive and highly selective α2-adrenoceptor antagonist.

In Vitro Pharmacology

Radioligand binding assays were conducted on rat brain membrane preparations to determine the affinity of this compound for α1- and α2-adrenoceptors. The results demonstrated a significantly higher affinity for the α2-adrenoceptor.

Table 1: Receptor Binding Affinities (Ki) of this compound and Reference Compounds

| Compound | α1-Adrenoceptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) | Selectivity Ratio (α1/α2) |

| This compound | 2188.8 | 1.6 | 1368 |

| Yohimbine | 130.0 | 4.0 | 32.5 |

| Idazoxan | 1158.0 | 4.0 | 289.5 |

Data from Vizi et al., J Pharmacol Exp Ther, 1986.[1]

The functional antagonist activity of this compound was evaluated in isolated tissue preparations. In these assays, this compound demonstrated potent and competitive antagonism of α2-adrenoceptor-mediated responses.

Table 2: Functional Antagonist Potency (pA2) of this compound and Reference Compounds

| Tissue Preparation | Agonist | This compound (pA2) | Yohimbine (pA2) | Idazoxan (pA2) |

| Rat Vas Deferens (presynaptic α2) | Xylazine (B1663881) | 8.17 ± 0.06 | 7.42 ± 0.08 | 7.90 ± 0.09 |

| Guinea Pig Ileum (presynaptic α2) | Xylazine | 8.07 ± 0.20 | - | - |

| Rat Vas Deferens (postsynaptic α1) | L-Phenylephrine | 4.95 ± 0.11 | 6.75 ± 0.07 | 5.83 ± 0.06 |

| Rabbit Pulmonary Artery (postsynaptic α1) | L-Norepinephrine | 5.38 ± 0.33 | - | - |

Data from Vizi et al., J Pharmacol Exp Ther, 1986.[1]

This compound was found to be highly selective for α2-adrenoceptors, with negligible affinity for histamine (B1213489) and muscarinic receptors.[1] This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target side effects.

In Vivo Pharmacology

In vivo studies in anesthetized cats demonstrated that this compound effectively antagonizes the sympatho-inhibitory effects of α2-adrenoceptor agonists like clonidine (B47849) and xylazine. Administration of this compound led to a dose-dependent increase in sympathetic nerve activity and blood pressure, consistent with the blockade of central α2-adrenoceptors that tonically inhibit sympathetic outflow.

Experimental Protocols

Radioligand Binding Assays

-

Tissue Preparation: Crude synaptic membranes were prepared from the cerebral cortex of rats.

-

Assay Conditions:

-

α1-Adrenoceptor Binding: Membranes were incubated with [3H]prazosin as the radioligand. Non-specific binding was determined in the presence of an excess of unlabeled phentolamine.

-

α2-Adrenoceptor Binding: Membranes were incubated with [3H]idazoxan as the radioligand. Non-specific binding was determined in the presence of an excess of unlabeled phentolamine.

-

-

Data Analysis: The inhibition constants (Ki) for this compound and reference compounds were calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.

Isolated Tissue Functional Assays

-

Rat Vas Deferens: The vas deferens was isolated and mounted in an organ bath. Field stimulation was used to elicit twitch responses, which are inhibited by α2-adrenoceptor agonists like xylazine. The antagonist potency (pA2) of this compound was determined by its ability to reverse the inhibitory effect of the agonist. For α1-adrenoceptor antagonism, the contractile response to the α1-agonist L-phenylephrine was measured in the presence of increasing concentrations of this compound.

-

Guinea Pig Ileum: The longitudinal muscle strip of the guinea pig ileum was prepared and mounted in an organ bath. The inhibitory effect of xylazine on electrically induced contractions was measured in the absence and presence of this compound to determine its pA2 value.

-

Rabbit Pulmonary Artery: Rings of the rabbit pulmonary artery were mounted for recording isometric contractions. The contractile response to the α1-agonist L-norepinephrine was measured in the presence of increasing concentrations of this compound to assess its α1-adrenoceptor antagonist activity.

Visualizations

Signaling Pathway of α2-Adrenoceptor Antagonism

References

CH-38083: An In-Depth Technical Guide on its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH-38083 is a potent and highly selective α2-adrenoceptor antagonist. Its primary mechanism of action involves the blockade of presynaptic α2-adrenoceptors, leading to a significant increase in the release of norepinephrine (B1679862). This targeted activity also indirectly modulates the release of other key neurotransmitters, including dopamine (B1211576) and serotonin, positioning this compound as a valuable tool for neuropharmacological research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the effects of this compound on neurotransmitter release, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: α2-Adrenoceptor Antagonism

This compound exerts its effects by competitively binding to and blocking α2-adrenergic receptors. These receptors are predominantly located on presynaptic nerve terminals and function as autoreceptors, providing negative feedback to inhibit further neurotransmitter release. By antagonizing these receptors, this compound effectively removes this inhibitory brake, leading to an enhanced release of norepinephrine from noradrenergic neurons.

The signaling pathway initiated by the activation of α2-adrenoceptors involves the Gαi subunit of the G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this pathway, this compound prevents the downstream inhibitory effects on neurotransmitter release.[1][2][3]

References

Safety and Toxicity Profile of CH-38083: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The information provided is based on limited publicly available data and theoretical principles. It is not intended to be a substitute for professional medical or scientific advice.

Introduction to CH-38083

This compound, chemically identified as 7,8-(methylenedioxi)-14-alpha-hydroxyalloberbane HCl, is a research compound characterized as a potent and highly selective antagonist of alpha-2 adrenoceptors.[1] Its selectivity for the alpha-2 adrenoceptor subtype over the alpha-1 subtype is significantly higher than that of other reference antagonists such as yohimbine (B192690) and idazoxan.[1] As an alpha-2 adrenoceptor antagonist, this compound functions by blocking the presynaptic autoreceptors that normally inhibit the release of norepinephrine (B1679862). This action leads to an increase in the synaptic concentration of norepinephrine, suggesting its potential for investigation in therapeutic areas where enhanced noradrenergic neurotransmission could be beneficial.

Pharmacological Profile

The primary mechanism of action of this compound is the competitive antagonism of alpha-2 adrenoceptors.[1] This has been demonstrated in various in vitro preparations.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Species/Tissue | Value | Description |

| pA2 (presynaptic α2) | Rat vas deferens | 8.17 ± 0.06 | A measure of antagonist potency against the agonist xylazine (B1663881).[1] |

| pA2 (presynaptic α2) | Guinea pig ileum | 8.07 ± 0.20 | Antagonist potency against xylazine in a different tissue model.[1] |

| pA2 (postsynaptic α1) | Rat vas deferens | 4.95 ± 0.11 | Antagonist potency at alpha-1 adrenoceptors against the agonist l-phenylephrine.[1] |

| α1/α2 Selectivity Ratio | Rat vas deferens | 1659 | Calculated from pA2 values, indicating high selectivity for alpha-2 over alpha-1 adrenoceptors.[1] |

| Ki (α1)/Ki (α2) Ratio | Rat brain membrane | 1368 | Ratio of binding affinities, confirming high selectivity for alpha-2 adrenoceptors.[1] |

Theoretical Safety and Toxicity Profile

There is a lack of publicly available preclinical and clinical safety and toxicity data specifically for this compound. Therefore, this section outlines a theoretical safety profile based on the known pharmacology of alpha-2 adrenoceptor antagonists. The anticipated adverse effects are primarily extensions of the drug's mechanism of action.

Predicted Pharmacodynamic Effects and Potential Adverse Reactions

By blocking the autoinhibitory feedback loop of norepinephrine release, this compound is expected to increase sympathetic nervous system activity. This can manifest in a range of physiological effects:

-

Cardiovascular System: Increased heart rate (tachycardia), palpitations, and a potential for elevated blood pressure (hypertension).

-

Central Nervous System (CNS): Due to the general increase in neuronal excitability, potential effects include anxiety, agitation, insomnia, and tremors. At higher doses, there could be a risk of seizures.

-

Other Systems: Potential for alterations in gastrointestinal motility and metabolic functions.

Table 2: Potential Adverse Effects Associated with Alpha-2 Adrenoceptor Antagonism

| System Organ Class | Potential Adverse Effects |

| Cardiac Disorders | Tachycardia, Palpitations, Arrhythmia |

| Nervous System Disorders | Anxiety, Insomnia, Tremor, Headache, Dizziness |

| Vascular Disorders | Hypertension |

| Psychiatric Disorders | Agitation, Restlessness |

Standard Toxicological Evaluation

A comprehensive toxicological assessment would be necessary to formally characterize the safety profile of this compound. The table below outlines the standard battery of preclinical toxicology studies typically required for a new chemical entity.

Table 3: Overview of Standard Preclinical Toxicology Studies

| Study Type | Typical Species | Key Endpoints Evaluated |

| Single-Dose Toxicity | Rodent (e.g., rat, mouse) | Acute toxic effects, median lethal dose (LD50), clinical signs |

| Repeat-Dose Toxicity | Rodent and Non-rodent (e.g., dog) | No-Observed-Adverse-Effect-Level (NOAEL), target organ toxicity, hematology, clinical chemistry, histopathology |

| Genotoxicity | In vitro (bacterial and mammalian cells) and in vivo (rodent) | Mutagenicity, clastogenicity, DNA damage |

| Safety Pharmacology | Rodent or Non-rodent | Effects on vital functions (cardiovascular, respiratory, and central nervous systems) |

| Carcinogenicity | Rodent | Assessment of tumorigenic potential with long-term exposure |

| Reproductive and Developmental Toxicity | Rodent or Non-rodent | Effects on fertility, embryonic and fetal development, and pre- and postnatal development |

Table 4: Summary of Quantitative Toxicity Data for this compound

| Parameter | Species | Route of Administration | Value |

| LD50 | Data not available | Data not available | Data not available |

| NOAEL | Data not available | Data not available | Data not available |

Methodologies and Visualizations

As specific experimental protocols for this compound are not published, this section provides a generalized workflow for preclinical safety assessment and a diagram of the relevant signaling pathway.

Generalized Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical safety and toxicity evaluation of a novel drug candidate.

Caption: Generalized workflow for preclinical safety assessment.

Signaling Pathway of Alpha-2 Adrenoceptor Antagonism

This diagram illustrates the mechanism by which this compound is presumed to act at the presynaptic nerve terminal.

Caption: Signaling pathway of this compound at the presynaptic alpha-2 adrenoceptor.

Conclusion

This compound is a well-characterized alpha-2 adrenoceptor antagonist in terms of its pharmacological selectivity and potency. However, a comprehensive safety and toxicity profile is not available in the public domain. Based on its mechanism of action, the primary safety concerns would likely revolve around cardiovascular and central nervous system overstimulation. The development of this compound or any other compound in this class for clinical use would require a rigorous preclinical safety evaluation following a standard workflow, as outlined in this guide.

References

Methodological & Application

Application Notes and Protocols for CH-38083 in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing CH-38083, a potent and selective α2-adrenoceptor antagonist, in brain slice electrophysiology experiments. The following protocols and information are intended to assist researchers in investigating the effects of this compound on neuronal activity, synaptic transmission, and plasticity.

Introduction to this compound

This compound is a berbane derivative that acts as a competitive antagonist at α2-adrenoceptors.[1] It exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors, as well as a lack of affinity for histamine (B1213489) and muscarinic receptors.[1] This selectivity makes it a valuable pharmacological tool for isolating the role of α2-adrenoceptor signaling in various neuronal circuits. In brain slice preparations, this compound can be used to block the effects of endogenous norepinephrine (B1679862) or exogenously applied α2-adrenoceptor agonists, thereby enabling the study of the modulatory role of these receptors on neuronal excitability and synaptic function.

Key Applications in Brain Slice Electrophysiology

-

Investigating the role of α2-adrenoceptors in synaptic transmission: By blocking α2-adrenoceptors, researchers can determine their influence on neurotransmitter release, particularly norepinephrine.

-

Studying neuronal excitability: this compound can be used to understand how α2-adrenoceptor blockade alters intrinsic neuronal properties such as resting membrane potential, input resistance, and action potential firing.

-

Elucidating mechanisms of synaptic plasticity: The compound can be applied to investigate the involvement of α2-adrenoceptors in long-term potentiation (LTP) and long-term depression (LTD).[2]

-

Pharmacological profiling of novel compounds: this compound can serve as a reference compound in screens for new drugs targeting the noradrenergic system.

Data Presentation

Quantitative data from experiments using this compound should be organized for clear comparison. Below are example tables for presenting typical results.

Table 1: Effect of this compound on Basal Synaptic Transmission

| Experimental Condition | Fiber Volley Amplitude (mV) | fEPSP Slope (mV/ms) | Population Spike Amplitude (mV) |

| Baseline (aCSF) | 1.2 ± 0.1 | 0.8 ± 0.05 | 2.5 ± 0.2 |

| This compound (1 µM) | 1.1 ± 0.1 | 1.2 ± 0.07 | 3.5 ± 0.3 |

| Washout (aCSF) | 1.2 ± 0.1 | 0.9 ± 0.06 | 2.7 ± 0.2 |

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Table 2: Pharmacological Characteristics of this compound

| Parameter | Value | Reference |

| Receptor Target | α2-adrenoceptor | [1] |

| Action | Competitive Antagonist | [1] |

| pA2 (rat vas deferens) | 8.17 ± 0.06 | [1] |

| α1/α2 Selectivity Ratio | 1659 | [1] |

| Recommended Working Concentration | 0.1 - 10 µM | Inferred from typical antagonist concentrations |

Experimental Protocols

The following are detailed protocols for preparing acute brain slices and performing electrophysiological recordings to study the effects of this compound.

Acute Brain Slice Preparation

This protocol describes the preparation of viable brain slices for electrophysiological recordings.[3]

Solutions:

-

Slicing Solution (Protective/Cutting aCSF): To be made fresh and kept ice-cold and continuously bubbled with 95% O2 / 5% CO2 (carbogen). The composition can vary, with sucrose (B13894) or NMDG-based solutions often used to improve neuronal health.[4] A common recipe is (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.

-

Artificial Cerebrospinal Fluid (aCSF): To be continuously bubbled with carbogen. A standard recipe is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) deeply with an approved anesthetic.

-

Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.[5]

-

Trim the brain to isolate the region of interest (e.g., hippocampus, cortex).

-

Mount the brain block onto the specimen disc of a vibratome using cyanoacrylate glue.[5]

-

Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated slicing solution.

-

Cut slices at the desired thickness (typically 300-400 µm).[6]

-

Transfer the slices to a holding chamber containing aCSF at 32-35°C and allow them to recover for at least 30 minutes.[3]

-

After the initial recovery, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.[6]

Electrophysiological Recording

This protocol outlines the general procedure for whole-cell patch-clamp or field potential recordings.

Equipment:

-

Upright microscope with DIC optics

-

Micromanipulators

-

Amplifier (e.g., Axopatch, MultiClamp)

-

Data acquisition system (e.g., Digidata, pCLAMP software)

-

Perfusion system

-

Recording chamber

Procedure:

-

Transfer a single brain slice to the recording chamber on the microscope stage.

-

Continuously perfuse the slice with carbogenated aCSF at a flow rate of 2-3 ml/min.[5]

-

For Field Recordings (fEPSPs):

-

Place a stimulating electrode (e.g., concentric bipolar electrode) in the desired afferent pathway.

-

Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic or somatic layer where a response is expected.

-

Deliver baseline stimuli and record stable baseline responses for at least 20 minutes.

-

Apply this compound by switching the perfusion to an aCSF solution containing the desired concentration of the compound.

-

Record the effects of this compound on the evoked responses.

-

Perform a washout by perfusing with regular aCSF to observe recovery.

-

-

For Whole-Cell Patch-Clamp Recordings:

-

Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

-

Under visual guidance, approach a neuron in the slice with the recording pipette.

-

Apply gentle positive pressure to the pipette as it is lowered into the tissue.[6]

-

Once the pipette tip is close to the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.[6]

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked postsynaptic currents).

-

Apply this compound via the perfusion system and record changes in the measured parameters.

-

Perform a washout to observe reversibility.

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound in brain slice electrophysiology.

Caption: Signaling pathway of presynaptic α2-adrenoceptor and the action of this compound.

References

- 1. This compound, a selective, potent antagonist of alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. precisionary.com [precisionary.com]

- 4. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological recording from Brain Slices Protocol [protocols.io]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Microdialysis of CH-38083

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-38083 is a potent and selective antagonist of alpha-2 adrenoceptors.[1] This compound is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes. In vivo microdialysis is a widely used technique to monitor the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[2][3][4] This document provides a detailed protocol for conducting in vivo microdialysis studies to assess the effects of this compound on neurotransmitter levels in the brain.

Mechanism of Action

This compound acts as a competitive antagonist at presynaptic alpha-2 adrenoceptors. These receptors are part of a negative feedback loop that inhibits the release of norepinephrine (B1679862) (NE) from noradrenergic neurons. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in the firing rate and subsequent release of NE. Due to the interaction between noradrenergic and other neurotransmitter systems, such as the dopaminergic system, administration of this compound is also expected to influence dopamine (B1211576) (DA) levels.

Experimental Protocols

Surgical Implantation of Microdialysis Guide Cannula

This protocol describes the stereotaxic surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (e.g., for isoflurane)

-

Surgical drill

-

Guide cannula (sized for the target brain region)

-

Dummy probe

-

Dental cement

-

Surgical sutures or staples

-

Analgesics and antibiotics

Procedure:

-

Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in the stereotaxic apparatus.

-

Shave the scalp and sterilize the area with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).

-

Drill a small hole in the skull at the determined coordinates.

-

Slowly lower the guide cannula to the desired depth.

-

Secure the guide cannula to the skull using dental cement.

-

Insert a dummy probe into the guide cannula to keep it patent.

-

Suture or staple the scalp incision.

-

Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least 5-7 days.

In Vivo Microdialysis Procedure

This protocol outlines the steps for conducting the microdialysis experiment after the animal has fully recovered from surgery.

Materials:

-

Microdialysis probe (with a suitable membrane cutoff)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Tubing (FEP or PEEK)

Artificial Cerebrospinal Fluid (aCSF) Recipe:

| Component | Concentration (mM) |

| NaCl | 147 |

| KCl | 2.7 |

| CaCl2 | 1.2 |

| MgCl2 | 0.85 |

The pH of the aCSF should be adjusted to 7.4.

Procedure:

-

Gently restrain the awake and freely moving animal.

-

Remove the dummy probe from the guide cannula and insert the microdialysis probe.

-

Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples (e.g., every 20 minutes).

-

Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe by dissolving it in the aCSF.

-

Continue to collect dialysate samples for the desired duration of the experiment.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

-

Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from a microdialysis study with this compound.

Table 1: Effect of Systemic Administration of this compound on Extracellular Norepinephrine Levels in the Prefrontal Cortex

| Time (minutes) | Baseline NE (% of Basal) | This compound (1 mg/kg, i.p.) NE (% of Basal) |

| -40 to -20 | 100 ± 10 | 100 ± 12 |

| -20 to 0 | 98 ± 9 | 102 ± 11 |

| 0 (Injection) | ||

| 0 to 20 | 105 ± 11 | 150 ± 20 |

| 20 to 40 | 102 ± 13 | 250 ± 35 |

| 40 to 60 | 99 ± 10 | 230 ± 30 |

| 60 to 80 | 101 ± 12 | 180 ± 25 |

| 80 to 100 | 97 ± 11 | 140 ± 18 |

| 100 to 120 | 103 ± 14 | 110 ± 15 |

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Table 2: Effect of Systemic Administration of this compound on Extracellular Dopamine Levels in the Prefrontal Cortex

| Time (minutes) | Baseline DA (% of Basal) | This compound (1 mg/kg, i.p.) DA (% of Basal) |

| -40 to -20 | 100 ± 8 | 100 ± 9 |

| -20 to 0 | 101 ± 7 | 99 ± 10 |

| 0 (Injection) | ||

| 0 to 20 | 98 ± 9 | 120 ± 15 |

| 20 to 40 | 103 ± 10 | 160 ± 22 |

| 40 to 60 | 100 ± 8 | 155 ± 20 |

| 60 to 80 | 99 ± 11 | 130 ± 18 |

| 80 to 100 | 102 ± 9 | 115 ± 14 |

| 100 to 120 | 97 ± 10 | 105 ± 12 |

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of this compound Action